Molecular Topology: Zero Rotatable Bonds Constrain the Pharmacophore Relative to Positional Isomers
3-Methylazocan-4-ol possesses zero rotatable bonds, a unique feature among azocane-4-ol positional isomers. The 3-methyl and 4-hydroxyl substituents are fixed in a vicinal relationship on the eight-membered ring, eliminating conformational flexibility at the substitution points. In contrast, the des-methyl parent Azocan-4-ol also has zero rotatable bonds but lacks the steric and lipophilic contribution of the methyl group, while 4-Methylazocan-4-ol introduces a geminal methyl-hydroxy substitution pattern that alters hydrogen-bonding geometry [1]. This conformational restriction is critical for target engagement: the locked orientation of the H-bond donor (OH) and acceptor (N) defines a rigid pharmacophore distinct from conformationally permissive or differently constrained analogs .
| Evidence Dimension | Rotatable bond count and substitution topology |
|---|---|
| Target Compound Data | Rotatable bonds: 0; Substituents: 3-methyl (vicinal to 4-OH) on azocane ring |
| Comparator Or Baseline | Azocan-4-ol: 0 rotatable bonds, no methyl substituent; 4-Methylazocan-4-ol: 0 rotatable bonds, geminal methyl/OH at C4; 5-Methylazocan-4-ol: 0 rotatable bonds, methyl at C5 remote from OH |
| Quantified Difference | Identical rotatable bond count (0) across series; differentiation arises from spatial relationship: vicinal (3,4) vs. geminal (4,4) vs. remote (4,5) substitution |
| Conditions | Computed property comparison using PubChem 2021 OEChem/Cactvs descriptors |
Why This Matters
A rigid, vicinal amino-alcohol pharmacophore may be essential for engaging specific hydrogen-bond networks in biological targets; procurement of the incorrect positional isomer invalidates any structure-activity relationship hypothesis built on this topology.
- [1] PubChem. Compound Summary for CID 122547364: 3-Methylazocan-4-ol. Computed Descriptors: Rotatable Bond Count. NCBI, 2026. View Source
